4,5-dibromo-N-cyclohexylthiophene-2-carboxamide
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Overview
Description
4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H13Br2NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide depends on its specific application. In organic electronics, its role as a conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another thiophene derivative used in organic electronics.
2,5-Dibromo-3,4-dinitrothiophene: Known for its use in the synthesis of low band gap polymers.
2,5-Dichloro-3,4-dinitrothiophene: Similar to the dibromo derivative but with chlorine substituents.
Uniqueness
4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is unique due to the presence of both bromine atoms and a cyclohexyl group, which can influence its reactivity and properties. The cyclohexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C11H13Br2NOS |
---|---|
Molecular Weight |
367.10 g/mol |
IUPAC Name |
4,5-dibromo-N-cyclohexylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H13Br2NOS/c12-8-6-9(16-10(8)13)11(15)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15) |
InChI Key |
LCWYLDRJEVHJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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